molecular formula C18H21O3P B3838119 ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE

ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE

Cat. No.: B3838119
M. Wt: 316.3 g/mol
InChI Key: ASJXHAZWHQZURX-UHFFFAOYSA-N
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Description

ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE is a phosphorus-containing ester characterized by a central butanoate backbone substituted at the 2-position with a diphenylphosphoroso group. This functional group imparts unique electronic and steric properties, distinguishing it from simpler alkyl esters. Its molecular structure combines lipophilic aromatic groups (diphenyl) with a polar phosphoroso group, influencing solubility, stability, and reactivity.

Properties

IUPAC Name

ethyl 2-diphenylphosphorylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O3P/c1-3-17(18(19)21-4-2)22(20,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJXHAZWHQZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391105
Record name ST050404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-09-6
Record name ST050404
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most versatile method for preparing esters, including ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE, is through nucleophilic acyl substitution of an acid chloride with an alcohol . Other methods include the reaction of acid anhydrides or carboxylic acids with alcohols . These reactions typically require a catalyst and are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, esters are often produced through large-scale reactions involving carboxylic acids and alcohols. The process may involve continuous distillation to remove water and drive the reaction to completion. Industrial production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties
This compound Ethyl ester, diphenylphosphoroso ~334.3 (estimated) High polarity, low volatility
Ethyl hexanoate (peak 9, ) Ethyl ester, linear alkyl chain 144.21 High volatility, fruity aroma
Ethyl isovalerate (peak 5, ) Ethyl ester, branched alkyl chain 130.18 Moderate volatility, apple-like odor
Ethyl octanoate (peak 21, ) Ethyl ester, long alkyl chain 172.26 Low volatility, waxy texture

Key Observations :

  • The diphenylphosphoroso group in the target compound introduces significant steric bulk and polarity, reducing volatility compared to simpler esters like ethyl hexanoate or ethyl isovalerate .
  • Conventional esters (e.g., ethyl hexanoate) are volatile and degrade rapidly during processes like washing, as observed in wine studies . In contrast, the phosphoroso-substituted analog is expected to exhibit higher persistence due to reduced volatility and stronger intermolecular interactions.

Stability and Reactivity

  • Volatility: Ethyl esters with shorter or linear chains (e.g., ethyl crotonate, peak 3 ) are lost early in sequential washings, while longer-chain esters (e.g., ethyl octanoate, peak 21 ) persist longer. This compound, with its bulky aromatic substituents, is predicted to have negligible volatility under similar conditions.
  • Chemical Reactivity: The phosphoroso group enables coordination with metals, a feature absent in non-phosphorylated esters. This property is critical in catalysis and materials science.

Research Findings and Limitations

While this compound shares an ester backbone with compounds like ethyl hexanoate, its phosphoroso group creates distinct behavior. Existing studies on conventional esters (e.g., persistence through washings ) highlight the inverse relationship between molecular complexity and volatility. However, direct experimental data on the target compound’s stability or reactivity under similar conditions are lacking in the provided evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE
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ETHYL 2-(DIPHENYLPHOSPHOROSO)BUTANOATE

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